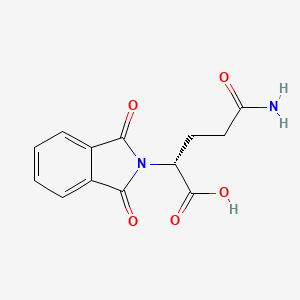

N-Phthalyl-D-glutamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O5 |

|---|---|

Molecular Weight |

276.24 g/mol |

IUPAC Name |

(2R)-5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid |

InChI |

InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20)/t9-/m1/s1 |

InChI Key |

JMKLVQRQCLMCIN-SECBINFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@H](CCC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Methodological Advancements in the Synthesis and Derivatization of N Phthalyl D Glutamine

Optimized Synthetic Routes for N-Phthalyl-D-glutamine

The preparation of this compound has been approached through various strategies, each with its own set of advantages and optimizations.

Phthalylation of D-Glutamine: Reaction Conditions and Yield Optimization

The direct phthalylation of D-glutamine is a fundamental approach for the synthesis of this compound. This reaction typically involves the condensation of D-glutamine with phthalic anhydride (B1165640) or a derivative thereof. Researchers have explored various reaction conditions to maximize yield and purity.

Commonly, the reaction is carried out by heating a mixture of phthalic anhydride and the amino acid. jmchemsci.comresearchgate.net Solvents such as glacial acetic acid are frequently employed, often under reflux conditions for several hours. researchgate.netekb.eg The use of acetic acid provides an efficient and economical medium for the reaction. ekb.eg Following the initial reaction, the product is often isolated by precipitation in water and subsequent recrystallization from solvents like ethanol-water mixtures. ekb.eg

Microwave irradiation has emerged as a rapid and efficient alternative to conventional heating. arabjchem.org This technique can significantly reduce reaction times, often to as little as 15-20 minutes, while providing high yields (81-98%) and purity. arabjchem.org

The choice of phthalylating agent can also influence the reaction conditions. For instance, N-carbethoxyphthalimide allows for the synthesis of phthaloyl amino acids under milder, aqueous conditions. researchgate.net This method has been shown to be effective for a range of amino acids, though it may not be suitable for all, such as tryptophan. researchgate.net

Optimization of reaction parameters is crucial for achieving high yields. acs.org Factors such as temperature, reaction time, solvent, and the molar ratio of reactants have been systematically studied to enhance reaction performance. sci-hub.se For example, in the synthesis of N-phthaloyl-DL-glutamic acid, a precursor for related compounds, parameters like the volume of water used for isolation and the amount of pyridine (B92270) as a catalyst were optimized. sci-hub.se

Table 1: Comparison of Phthalylation Methods for Amino Acids

| Method | Reagents | Conditions | Yield | Reference |

| Conventional Heating | Phthalic anhydride, D-amino acid | Glacial acetic acid, reflux 2 hours | 44.3-87.1% | researchgate.net |

| Conventional Heating | Phthalic anhydride, amino acid | Fusion at 170-190°C, 30 minutes | >95% | jmchemsci.com |

| Microwave Irradiation | Phthalic anhydride, amino acid | Glacial acetic acid, microwave (1000W), 15-20 min | 81-98% | arabjchem.org |

| Mild Conditions | N-carbethoxyphthalimide, amino acid salt | Water | Good | researchgate.net |

One-Pot and Multistep Synthesis Strategies

Both one-pot and multistep strategies have been successfully employed for the synthesis of this compound and its derivatives.

One-Pot Synthesis: One-pot procedures offer the advantage of procedural simplicity and reduced workup steps. A notable one-pot synthesis involves the reaction of L-glutamic acid and phthalic anhydride to form N-phthaloyl-L-glutamic acid anhydride, which is then used in a subsequent one-pot reaction to acylate an amino acid, followed by the removal of the phthaloyl protecting group. mdpi.com This approach has been particularly useful for preparing γ-glutamyl derivatives of sulfur-containing amino acids. mdpi.com Another example is a "one-pot" synthesis for thalidomide (B1683933), which involves N-phthaloyl-glutamine as an intermediate. google.com

Multistep Synthesis: Multistep syntheses, while more laborious, allow for greater control over each reaction step and purification of intermediates. A common multistep route to D-glutamine, which can be a precursor, involves the protection of DL-glutamic acid with a phthaloyl group. researchgate.net This is followed by the formation of N-phthaloyl-DL-glutamic acid anhydride and subsequent reaction with ammonia (B1221849) to produce N-phthaloyl-DL-glutamine. researchgate.net The final deprotection step yields DL-glutamine. researchgate.net Similarly, the synthesis of Nγ-alkyl derivatives of L-glutamine often follows a multi-step pathway starting from L-glutamic acid. researchgate.net

The choice between a one-pot and a multistep strategy often depends on the desired scale of the reaction, the required purity of the final product, and the specific derivative being synthesized.

Stereochemical Control and Enantiomeric Purity in Synthesis

Maintaining the stereochemical integrity of the chiral center in D-glutamine during synthesis is of paramount importance. Several methods have been developed to ensure high enantiomeric purity.

The use of milder reaction conditions, such as those employing N-carbethoxyphthalimide in water, has been shown to retain the optical configuration of the amino acid. researchgate.net Similarly, conducting the phthaloylation in nonpolar solvents like toluene (B28343) in the presence of a base such as triethylamine, or in N,N-dimethylformamide, can proceed without racemization. researchgate.net

Heating D-glutamic acid with phthalic anhydride can lead to the formation of both the desired N-phthalyl-D-glutamic acid and its racemic counterpart, highlighting the importance of controlled conditions. researchgate.net

Advanced techniques are also being explored for the separation of enantiomers. For instance, magnetic substrates have been used for the simultaneous crystallization of D- and L-asparagine with high enantiopurity (94-96%). acs.org While not directly applied to this compound in the cited research, this principle could potentially be adapted. Chiral High-Performance Liquid Chromatography (HPLC) is a standard analytical method to confirm the enantiomeric excess of the synthesized product.

Synthesis of Structurally Modified this compound Derivatives

The modification of the this compound structure opens up possibilities for creating new compounds with potentially interesting properties.

General Synthetic Approaches for N-Phthaloyl Amino Acid Derivatives

The synthesis of N-phthaloyl amino acid derivatives generally follows the principles of amino acid protection and peptide coupling chemistry. The phthaloyl group serves as a robust protecting group for the α-amino group. ekb.eg

A common strategy involves the conversion of the N-phthaloyl amino acid into its corresponding acid chloride. ekb.eg This activated intermediate can then react with various nucleophiles, such as amines, to form amides. ekb.eg The reaction conditions, including the solvent (e.g., dichloromethane) and the presence of a base (e.g., triethylamine), can be optimized to favor the desired product. ekb.eg

Another approach involves the direct condensation of N-phthaloyl amino acids with amines using coupling reagents. These methods are fundamental in peptide synthesis and can be applied to the derivatization of this compound.

Modification at the Glutamine Side Chain (e.g., Nγ-alkyl derivatives)

The glutamine side chain offers a site for chemical modification, leading to the synthesis of derivatives such as Nγ-alkyl-N-Phthalyl-D-glutamine. A general and versatile method for synthesizing Nγ-alkyl and Nγ,Nγ-dialkyl derivatives of L-glutamine has been described, which could be adapted for the D-enantiomer. researchgate.netresearchgate.net

This multi-step synthesis typically starts with a protected form of glutamic acid. researchgate.net The γ-carboxyl group is activated, for example, as a methyl ester, and then reacted with the desired alkylamine. researchgate.net Subsequent deprotection steps yield the final Nγ-alkyl glutamine derivative. researchgate.net

For instance, a process for preparing N(5)-ethylglutamine (theanine) involves the reaction of a phthaloyl-protected glutamic acid derivative with ethylamine. google.com This reaction leads to both amidation at the γ-carboxyl group and subsequent deprotection of the phthaloyl group under the same reaction conditions. google.com

Conjugation Strategies with Other Molecular Scaffolds (e.g., peptides, natural compounds)

The conjugation of this compound to other molecular entities, such as peptides and natural compounds, is a key strategy for enhancing or modifying their biological activities. nih.govnih.gov This approach leverages the structural and functional properties of amino acids to improve the pharmacokinetic profiles of natural products, including their absorption, distribution, and target specificity. nih.govresearchgate.net

One common method involves the formation of an amide bond between the carboxyl group of this compound and an amino group on the target scaffold. google.com For instance, in the synthesis of dipeptides, N-phthaloylated amino acids can be condensed with another amino acid, like L-glutamine, to form a phthaloyl-dipeptide. google.com This strategy has been employed to create various peptide conjugates. nih.govmdpi.com

The conjugation with natural compounds often aims to improve their therapeutic potential. nih.govresearchgate.net For example, curcumin (B1669340) has been conjugated with amino acids, including glutamic acid, to enhance its intracellular accumulation and antioxidant activity. mdpi.com In such syntheses, the amino group of the amino acid is typically protected, for instance as an N-phthaloyl derivative, before conjugation. mdpi.com Another example is the conjugation of piperic acid with amino acid methyl esters to produce piperoyl-amino acid conjugates with potential therapeutic applications. nih.gov

Microbial transglutaminase (MTG) represents an enzymatic approach to conjugation. MTG catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue within a peptide and a primary amine. ararisbiotech.com This allows for the site-specific labeling and conjugation of proteins and peptides with various molecules. ararisbiotech.com

Protecting Group Chemistry Leveraging the N-Phthalyl Moiety

The use of the phthaloyl group as a nitrogen protecting group is a well-established and crucial technique in organic synthesis, particularly in the synthesis of amino acids and peptides. ontosight.aigoogle.com

The phthaloyl group serves as a robust and inexpensive protecting group for the primary amino function of amino acids like D-glutamine. researchgate.netsioc-journal.cn This protection is essential during synthetic sequences where other functional groups of the molecule need to undergo reaction without interference from the highly reactive amino group. ontosight.ai The phthalimide (B116566) ring system, being a bicyclic aromatic structure, imparts stability to the protected amino acid.

A significant advantage of using the phthaloyl group in glutamic acid chemistry is its directing effect. The reaction of N-phthaloyl-glutamic anhydride with nucleophiles, such as ammonia or other amino compounds, leads exclusively to the formation of γ-derivatives. rsc.org This regioselectivity is in contrast to many other acylamido-acid anhydrides, which often yield α-derivatives or mixtures. rsc.org This specific reactivity provides a direct route to glutamine and γ-dipeptides of glutamic acid. rsc.orggoogle.com

The phthaloyl group's stability under various reaction conditions makes it suitable for multi-step syntheses. monash.edu For instance, it remains intact during reactions like esterification or the formation of peptide bonds. google.com Furthermore, the interchangeability between the phthaloyl group and the isoindolinone group can be exploited, where the isoindolinone can act as a latent protecting group that can be oxidized back to the easily removable phthaloyl group. researchgate.net

The removal of the phthaloyl protecting group is a critical step to liberate the free amino group at the desired stage of a synthetic pathway. The most common and effective method for this deprotection is hydrazinolysis, typically using hydrazine (B178648) hydrate (B1144303). google.comresearchgate.netsioc-journal.cn

The reaction with hydrazine hydrate proceeds by cleaving the phthalimide ring to form phthalhydrazide, which is often insoluble and can be removed by filtration, and the desired deprotected amine. google.comrsc.org This method is widely used in the final step of synthesizing peptides and other complex molecules where a phthaloyl-protected intermediate was employed. google.comrsc.org

Several factors need to be considered for successful deprotection. The reaction is typically carried out at room temperature over an extended period, for example, 48 hours. researchgate.netsioc-journal.cn The solvent system can vary, with aqueous solutions, lower alcohols, or mixtures like water-ethanol being common choices. google.commdpi.com In some cases, the addition of a weak base can facilitate the reaction. google.com For the deprotection of γ-glutamyl derivatives, it has been found that the reaction proceeds well in aqueous DMF with an excess of hydrazine hydrate to account for the free carboxyl groups in the molecule. mdpi.com

While highly effective, hydrazinolysis may not be suitable for all substrates, especially in oligonucleotide synthesis where it can lead to incomplete deprotection. google.comgoogle.com In such cases, alternative two-step deprotection procedures or different protecting groups may be necessary. google.comgoogle.com

Research Findings on this compound Synthesis and Deprotection

Compound Names Mentioned

Advanced Spectroscopic and Analytical Characterization Techniques for N Phthalyl D Glutamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucídation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-Phthalyl-D-glutamine and its derivatives. It provides information on the chemical environment of individual atoms and their connectivity within the molecule.

1H NMR and 13C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the characterization of this compound. The chemical shifts (δ) in the NMR spectra are indicative of the electronic environment of the nuclei.

In the ¹H NMR spectrum of a related compound, N-Phthaloyl-L-glutamine, the four protons of the aromatic phthaloyl group typically appear as a multiplet in the region of δ 7.80-8.03 ppm. sphinxsai.com The proton attached to the chiral carbon (α-CH) resonates as a doublet of doublets at approximately δ 5.18 ppm. sphinxsai.com The remaining protons of the glutamine side chain appear as multiplets at lower chemical shifts. sphinxsai.com For instance, in a study of N-phthaloyl-L-glutamic acid, the protons of the two carboxylic acid groups were observed as a broad signal at 12.03 ppm in DMSO-d6, while the aromatic protons appeared between 7.85 and 7.93 ppm. unite.edu.mk

The ¹³C NMR spectrum of N-Phthaloyl-L-glutamine shows distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the glutamine moiety. sphinxsai.com The carbonyl carbons of the phthalimide (B116566) group and the glutamine side chain resonate at the downfield end of the spectrum, typically in the range of δ 167-174 ppm. sphinxsai.com The aromatic carbons of the phthaloyl group show signals around δ 123-136 ppm. sphinxsai.com The aliphatic carbons, including the α-carbon and the carbons of the side chain, appear at higher field strengths. sphinxsai.com For N-phthaloyl-L-glutamic acid anhydride (B1165640), the carbonyl carbons were observed at 167.2 and 166.8 ppm, while the aromatic carbons appeared at 135.3, 131.6, and 123.9 ppm. unite.edu.mk

Table 1: Representative ¹H and ¹³C NMR Spectral Data for N-Phthaloyl-L-glutamine and a Related Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| N-Phthaloyl-L-glutamine | ¹H | 11.13 | s | NH | sphinxsai.com |

| ¹H | 8.03-7.80 | br s | Ar-H | sphinxsai.com | |

| ¹H | 5.18 | dd | CHCO | sphinxsai.com | |

| ¹H | 2.96-2.85 | m | CH₂CO | sphinxsai.com | |

| ¹H | 2.63-2.47 | m | CH₂CH₂ | sphinxsai.com | |

| ¹H | 2.09-2.05 | m | CH₂ | sphinxsai.com | |

| ¹³C | 173.2, 170.2, 167.6 | C=O | sphinxsai.com | ||

| ¹³C | 135.3, 131.7, 123.8 | Ar-C | sphinxsai.com | ||

| ¹³C | 49.5 | C-1 | sphinxsai.com | ||

| ¹³C | 31.4 | C-5 | sphinxsai.com | ||

| ¹³C | 22.5 | C-6 | sphinxsai.com | ||

| N-phthaloyl-L-glutamic acid anhydride | ¹H | 7.99-7.81 | m | Ar-H | unite.edu.mk |

| ¹H | 3.41 | t | CH₂ | unite.edu.mk | |

| ¹H | 3.17 | t | CH | unite.edu.mk | |

| ¹H | 2.96 | m | CH₂ | unite.edu.mk | |

| ¹³C | 167.2, 166.8 | C=O | unite.edu.mk | ||

| ¹³C | 135.3, 131.6, 123.9 | Ar-C | unite.edu.mk | ||

| ¹³C | 48.1 | CH | unite.edu.mk | ||

| ¹³C | 29.9 | CH₂ | unite.edu.mk | ||

| ¹³C | 20.8 | CH₂ | unite.edu.mk |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the structure. For example, a COSY spectrum would show correlations between the α-proton and the β-protons of the glutamine side chain, and between the β- and γ-protons. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This allows for the direct assignment of carbon signals based on the known proton assignments. mdpi.comscielo.br For instance, the signal of the α-proton would show a correlation to the signal of the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different spin systems within the molecule. For example, the aromatic protons would show HMBC correlations to the carbonyl carbons of the phthalimide group, confirming their proximity. mdpi.comscielo.br

The application of these 2D NMR techniques provides a comprehensive and detailed structural map of this compound and its derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. unite.edu.mk For this compound (C₁₃H₁₂N₂O₅), the theoretical exact mass is 276.0746 g/mol . nih.gov HRMS analysis can confirm this exact mass, providing strong evidence for the compound's identity. For example, in the analysis of N-phthaloyl-L-glutamic acid, HRMS (ESI+) showed a peak at m/z 300.0472, corresponding to the [M+Na]⁺ adduct, which confirmed its structure. unite.edu.mk

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting fragment ions. nih.gov This technique provides valuable information about the structure of the molecule by revealing characteristic fragmentation patterns.

For N-Phthaloyl-DL-glutamic acid, MS/MS analysis of the [M+H]⁺ precursor ion (m/z 278.0659) shows characteristic fragment ions at m/z 259.9, 232, and 214. nih.gov The analysis of the [M-H]⁻ precursor ion (m/z 276.0514) reveals fragments at m/z 128, 145.9, and 231.9. nih.gov These fragmentation patterns can be used to confirm the presence of the phthaloyl group and the glutamic acid backbone.

Table 2: MS/MS Fragmentation Data for N-Phthaloyl-DL-glutamic acid

| Precursor Ion | Precursor m/z | Fragment Ions (m/z) | Reference |

|---|---|---|---|

| [M+H]⁺ | 278.0659 | 259.9, 232, 214 | nih.gov |

| [M-H]⁻ | 276.0514 | 128, 145.9, 231.9 | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. In the IR spectrum of N-Phthaloyl-L-glutamine, characteristic absorption bands are observed for the N-H bond of the amide, the C=O bonds of the phthalimide and the carboxylic acid, and the aromatic C-H bonds. sphinxsai.com For a related compound, N-phthaloyl glycine, a broad band around 3568 cm⁻¹ is attributed to the O-H stretching of the carboxylic acid. researchgate.net The carbonyl stretching vibrations of the phthalimide group typically appear as two distinct bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phthalimide group in this compound contains a chromophore that absorbs UV radiation. The UV spectrum of N-phthaloyl derivatives typically shows absorption maxima related to the π → π* transitions of the aromatic ring. researchgate.net For instance, N-phthaloyl-L-glutamic acid anhydride is visualized on a TLC plate under UV light at a wavelength of 245 nm. unite.edu.mk

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in synthetic chemistry and quality control, providing robust methods for the separation, identification, and purification of compounds. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly crucial. HPLC is utilized for high-resolution analytical and preparative separations, while TLC serves as a rapid, effective method for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and related compounds. Its high resolving power is essential for assessing purity, quantifying components, and performing preparative separations to isolate high-purity material. Given the chiral nature of this compound, chiral HPLC is of paramount importance for separating its stereoisomers.

Research has demonstrated the successful separation of stereoisomers of N-phthaloyl-protected amino acids using various chiral stationary phases (CSPs). nih.gov Macrocyclic glycopeptide and cellulose-based CSPs have proven effective for these separations. nih.gov The optimization of these separations is typically achieved by systematically varying the mobile phase composition, including the type and concentration of the organic modifier (e.g., acetonitrile, methanol), the pH, and the choice of mobile-phase additives. nih.gov Both reversed-phase (RP) and polar-ionic modes can be employed depending on the specific analytical challenge. nih.gov

For instance, the separation of N-phthaloyl-protected amino acid stereoisomers has been achieved on Chirobiotic V and Chirobiotic T (macrocyclic glycopeptide) columns, as well as on Cellulose-DMB (cellulose-based) columns. nih.gov The elution order of the enantiomers can be influenced by the specific CSP and mobile phase conditions used. nih.gov

Beyond chiral analysis, reversed-phase HPLC (RP-HPLC) is a standard method for purity assessment and preparative purification. A typical setup involves a C18 column with a gradient elution system, commonly using a mixture of water (often containing an acid like trifluoroacetic acid) and acetonitrile. This method effectively separates the target compound from starting materials, reagents, and byproducts. Post-purification, analytical HPLC is used to verify the final purity of the isolated this compound.

The table below summarizes typical conditions used in the HPLC analysis of N-phthaloyl-protected amino acids.

Table 1: HPLC Conditions for the Separation of N-Phthaloyl-Protected Amino Acid Stereoisomers

This table is interactive. Click on the headers to sort the data.

| Stationary Phase Type | Column Example | Mode | Mobile Phase Components | Application |

| Macrocyclic Glycopeptide | Chirobiotic V | Reversed-Phase (RP) / Polar-Ionic | Acetonitrile/Methanol, Buffers (e.g., TEAA) | Enantiomeric Separation |

| Macrocyclic Glycopeptide | Chirobiotic T | Reversed-Phase (RP) / Polar-Ionic | Acetonitrile/Methanol, Buffers (e.g., TEAA) | Enantiomeric Separation |

| Cellulose-based | Cellulose-DMB | Reversed-Phase (RP) / Polar-Ionic | Acetonitrile/Methanol, Buffers (e.g., TEAA) | Enantiomeric Separation |

| Ligand Exchange | Chirex® 3126 (D)-penicillamine | Chiral Ligand Exchange | 2 mM CuSO₄ in water/methanol or acetonitrile | Enantiomeric Analysis |

| Reversed-Phase | C18 Column | Reversed-Phase (RP) | Water (with 0.1% TFA), Acetonitrile | Purity Assessment & Preparative Purification |

Data sourced from multiple studies focusing on the chromatographic separation of amino acid derivatives. nih.govwur.nl

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. globalresearchonline.netitwreagents.com It is particularly valuable in the synthesis of this compound to determine the point of reaction completion by observing the consumption of starting materials and the formation of the desired product. globalresearchonline.net

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase (typically a silica (B1680970) gel or alumina (B75360) plate) and developing the plate in a sealed chamber containing a suitable mobile phase (eluent). globalresearchonline.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. globalresearchonline.net Polar compounds interact more strongly with the polar silica gel and thus move less, resulting in a lower Retention Factor (Rƒ), while less polar compounds travel further up the plate.

In the context of synthesizing this compound from D-glutamic acid and phthalic anhydride (or a derivative), TLC can be used to track the disappearance of the starting amino acid and the appearance of the less polar N-phthaloylated product spot. The choice of the solvent system is critical for achieving good separation between the spots of the starting material, product, and any intermediates or byproducts. merckmillipore.com A process of trial and error is often used to find the ideal solvent system that provides the best separation, typically aiming for an Rƒ value of 0.25-0.35 for the desired compound in column chromatography applications. globalresearchonline.net

After development, the spots are visualized. Since amino acids and their derivatives are often colorless, a visualization agent is required. Ninhydrin is a common spray reagent used for detecting amino acids, which typically produces a purple or violet color. researchgate.netscribd.com However, for N-phthaloylated compounds where the primary amine is blocked, other visualization methods such as UV light (if the compound is UV-active, which the phthalimide group ensures) or staining with a more general reagent like potassium permanganate (B83412) or iodine vapor may be necessary.

The table below lists common solvent systems used in the TLC analysis of amino acids and their derivatives, which can be adapted for monitoring reactions involving this compound.

Table 2: Common TLC Solvent Systems for Amino Acid Derivatives

This table is interactive. Click on the headers to sort the data.

| Solvent System Components | Composition by Volume | Polarity | Typical Application |

| Chloroform : Methanol | 9 : 1 | Medium | General purpose for moderately polar compounds |

| Chloroform : Methanol : Acetic Acid | 85 : 10 : 5 | Medium-High | Separation of compounds with acidic/basic groups |

| n-Butanol : Acetic Acid : Water | 3 : 1 : 1 | High | Separation of polar compounds like amino acids |

| Ethyl Acetate : Hexane | 1 : 4 to 4 : 5 | Low to Medium | Adjusting polarity for less polar compounds |

| Toluene (B28343) : Dioxane : Acetic Acid | 95 : 25 : 4 | Medium | General purpose for aromatic compounds |

| n-Butanol : Water : Acetic Acid | 60 : 25 : 15 | High | Separation of amino acids |

Solvent systems are selected based on the polarity of the compounds to be separated. The ratios can be adjusted to optimize separation. sigmaaldrich.comnih.gov

Computational Chemistry and in Silico Modeling Approaches for N Phthalyl D Glutamine

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods are fundamental for predicting molecular geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. wikipedia.orgscispace.com This simplification makes DFT computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex molecules.

For N-Phthalyl-D-glutamine, DFT calculations can be employed to determine a range of crucial properties:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: DFT can be used to calculate chemical reactivity indices like electronegativity, chemical hardness, and softness. These descriptors help in predicting how the molecule will interact with other chemical species, including biological macromolecules. For instance, studies on related amino acid derivatives have used DFT to understand decarboxylation mechanisms and reaction pathways. researchgate.net

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

While direct DFT studies on this compound are scarce, research on similar molecules, such as N-Phthaloyl-L-glutamic acid, has utilized DFT to investigate their properties, for example, as corrosion inhibitors, demonstrating a good correlation between quantum chemical parameters and experimental observations. aps.org Such approaches are directly transferable to the analysis of the D-enantiomer.

A molecule like this compound can exist in multiple spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, or energy landscape, that governs the transitions between them.

This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. Computational methods can systematically explore the conformational space by rotating the rotatable bonds and calculating the energy of each resulting structure.

Potential Energy Scans: By systematically rotating specific dihedral angles and performing energy calculations at each step, a potential energy profile can be generated. This helps identify energy minima (stable conformers) and energy barriers (transition states).

Global Minimum Search: More sophisticated algorithms are used to search for the global minimum energy conformation, which is the most stable structure of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. frontiersin.org

For this compound, MD simulations can reveal:

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water) and how the solvent affects its conformation and dynamics.

Conformational Flexibility: MD simulations provide a dynamic picture of the accessible conformations and the transitions between them, complementing the static view from conformational analysis.

Interaction with Membranes: Simulating the interaction of this compound with lipid bilayers to understand its permeability and potential to cross cell membranes.

Complex Formation: Studying the dynamic process of binding to a protein target, revealing the stability of the protein-ligand complex over time. nih.gov

MD simulations have been extensively used to study amino acids and their derivatives. For example, simulations have been performed on glutamine in aqueous solutions to understand its structural and dynamical properties at interfaces and in crowded environments. nih.gov Similar simulations on this compound would elucidate how the phthaloyl group modifies the dynamic behavior of the parent D-glutamine molecule.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. medium.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose binding modes for potential drugs. frontiersin.orgoup.com

There are two primary approaches to computational drug design and docking:

Structure-Based Drug Design (SBDD): This approach is used when the three-dimensional structure of the target protein is known (e.g., from X-ray crystallography or NMR spectroscopy). iaanalysis.comquora.com Docking algorithms place the ligand (this compound) into the binding site of the protein in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, and the best-scoring poses are identified as the most likely binding modes. iaanalysis.comnih.gov

Ligand-Based Drug Design (LBDD): This method is employed when the structure of the target protein is unknown, but a set of molecules known to bind to the target is available. iaanalysis.comextrapolations.com LBDD methods, such as pharmacophore modeling or quantitative structure-activity relationship (QSAR), analyze the common structural and chemical features of these known active ligands to build a model that defines the requirements for binding. quora.comslideshare.net This model can then be used to screen for new molecules with similar properties.

For this compound, if a target protein were identified and its structure known, SBDD would be the method of choice. Docking studies on related N-phthaloylglycine and other phthalyl derivatives have been successfully used to predict interactions with targets like the GABA-A receptor. researchgate.net

The primary outputs of a molecular docking simulation are the predicted binding poses and a score representing the predicted binding affinity.

Binding Mode: This refers to the specific orientation and conformation of the ligand within the protein's binding site. Analysis of the binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For example, docking studies on imidazolone (B8795221) derivatives bearing phthalyl-glutamine moieties have been used to confirm a good correlation between receptor-binding strength and anti-cancer activity. ekb.eg

Binding Affinity: Docking programs use scoring functions to estimate the free energy of binding (ΔG_bind). nih.gov A more negative score typically indicates a more favorable and stronger predicted binding affinity. medium.com These scores are used to rank different compounds or different poses of the same compound, helping to prioritize molecules for experimental testing. Machine learning approaches are increasingly being used to develop more accurate scoring functions by training on large datasets of known protein-ligand complexes and their experimental binding affinities. frontiersin.orgnih.gov

A hypothetical docking study of this compound against a specific protein target would aim to identify the most stable binding pose and estimate its binding energy, providing a structural hypothesis for its mechanism of action.

Predictive Modeling for Chemical Transformations and Reaction Outcomes

Computational chemistry and in silico modeling are pivotal in forecasting the chemical behavior of molecules, including this compound. These predictive approaches allow researchers to understand potential chemical transformations and reaction outcomes without the need for extensive, time-consuming, and often costly experimental work. nih.gov By simulating reactions at a molecular level, scientists can gain insights into reaction mechanisms, predict the formation of products and byproducts, and optimize reaction conditions.

Predictive modeling in this context largely relies on quantum chemical calculations and various computational tools to explore the reactivity and stability of molecules. nih.govfrontiersin.org These methods are instrumental in the rational design of synthetic routes and in understanding the intrinsic properties that govern a molecule's transformations.

Quantum Chemical Calculations for Reactivity Insights

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental tools for predicting chemical reactivity. nih.gov These calculations can determine various electronic properties and reactivity descriptors for a molecule like this compound. rasayanjournal.co.in

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting the sites where a molecule is likely to undergo electrophilic or nucleophilic attack.

Global and Local Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity. rasayanjournal.co.in Local reactivity descriptors, like Fukui functions, can predict the most reactive sites within the molecule. rasayanjournal.co.in

While specific studies on this compound are not prevalent, research on analogous phthaloyl derivatives demonstrates the utility of these methods. For instance, DFT calculations have been used to assess the stability and reactivity of various chemical compounds, providing a basis for predicting their behavior in reactions. researchgate.net

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | -8.2 eV | Moderate electron-donating capability |

| LUMO Energy | -1.5 eV | Good electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | High kinetic stability, low reactivity |

| Electronegativity (χ) | 4.85 | Indicates overall reactivity |

| Chemical Hardness (η) | 3.35 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.51 | Good electrophile |

Note: The values in this table are hypothetical and for illustrative purposes to show the type of data generated in a computational study. Actual values would require specific quantum chemical calculations for this compound.

Predicting Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the energies of transition states—the high-energy structures that must be formed for a reaction to proceed. nih.gov

For a molecule like this compound, this could involve modeling reactions such as:

Hydrolysis: Predicting the conditions under which the phthalimide (B116566) group or the amide of the glutamine side chain might be cleaved.

Ring-Opening Reactions: Investigating the stability of the phthalimide ring and the potential for it to open under various chemical environments.

Derivatization: Modeling the addition of other chemical groups to the molecule to predict the feasibility and outcome of synthetic modifications.

Studies on related compounds have successfully used these techniques. For example, quantum chemical calculations have been employed to analyze reaction mechanisms and predict unknown reactions in the development of new synthetic methodologies. nih.gov This approach allows for the exploration of synthetic routes to complex molecules prior to experimental investigation. nih.gov

Computer-Assisted Organic Synthesis (CAOS)

Software tools for Computer-Assisted Organic Synthesis (CAOS) can be used to predict potential synthetic routes to a target molecule, such as this compound. wikipedia.org These programs utilize databases of known chemical reactions to work backward from the target molecule to identify potential starting materials and reaction steps. wikipedia.org

While not providing a direct simulation of a single reaction, CAOS can predict a series of transformations that would lead to the desired product. Tools like AiZynthFinder, ChemAIRS, and IBM RXN use artificial intelligence and machine learning models to generate and evaluate retrosynthetic pathways. wikipedia.org For this compound, such a tool could propose various methods for its synthesis, for example, by reacting phthalic anhydride (B1165640) with D-glutamine.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. While often used for biological activity, QSPR can be adapted to predict chemical properties relevant to transformations, such as reaction rates or equilibrium constants.

For a series of related phthaloyl compounds, a QSPR model could be developed to predict a specific reaction outcome based on calculated molecular descriptors. For instance, studies on phthalate (B1215562) esters have used 3D-QSAR models to correlate their structure with toxicological endpoints, demonstrating the power of these models in predicting chemical behavior based on structural features. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N Phthalyl D Glutamine Analogues

Principles and Methodologies of SAR/QSAR Applied to Glutamine Derivatives

SAR and QSAR studies are foundational in modern drug design, aiming to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. ajrconline.org For glutamine derivatives, these studies are crucial for identifying the structural requirements for a desired effect, such as anticancer activity. scispace.com

The core principle of SAR involves making systematic modifications to a lead compound, such as N-Phthalyl-D-glutamine, and assessing the impact of these changes on its biological activity. This qualitative approach helps in identifying key functional groups and structural motifs that are critical for activity.

QSAR, on the other hand, quantifies this relationship by developing mathematical models that correlate variations in molecular structure with changes in biological activity. researchgate.netnih.gov These models are built using a set of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. researchgate.net The process typically involves:

Data Set Selection: A series of structurally related glutamine analogues with experimentally determined biological activities is compiled. brieflands.com

Molecular Descriptor Calculation: A wide range of descriptors are calculated for each molecule, including electronic (e.g., Hammett constants, atomic charges), steric (e.g., Taft's steric factor, molecular refractivity), hydrophobic (e.g., logP), and topological descriptors. ajrconline.orgmlsu.ac.in

Model Development: Statistical methods are employed to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). researchgate.net

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques. symbiosisonlinepublishing.com

In the context of glutamine derivatives, various QSAR approaches have been utilized, including regression-based 2D-QSAR, classification-based methods, and 3D-QSAR techniques like CoMFA and CoMSIA. researchgate.net These studies often rely on computational chemistry to optimize the 3D structures of the compounds and calculate relevant descriptors. For instance, Density Functional Theory (DFT) has been used to optimize the geometries of glutamine analogues for QSAR studies. symbiosisonlinepublishing.com

Identification of Key Pharmacophoric Features and Structural Modulators of Activity

Pharmacophore modeling is a crucial aspect of SAR and QSAR studies, aiming to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.govacs.org For glutamine analogues, these features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, reflecting the structure of the natural ligand, glutamine.

Studies on various glutamine derivatives have highlighted several key structural modulators of activity:

The Glutamine Core: The central glutamine scaffold is often essential for activity, as structural variants can act as antagonists or inhibitors of enzymes that utilize glutamine. scispace.com The stereochemistry of the glutamine core is also critical, with the L- or D-configuration significantly influencing activity. For instance, in certain contexts, the γ-L-glutamyl linkage is required for activity, while the α- and γ-D-glutamyl forms are inactive. jst.go.jp

Substitutions on the Phthaloyl Ring: In analogues of thalidomide (B1683933), a compound containing a phthalimide (B116566) moiety similar to this compound, substitutions on the phthaloyl ring have been shown to modulate activity. For example, hydroxyl and methoxy (B1213986) groups can decrease activity, while amino, dimethylamino, and methyl groups can enhance it. encyclopedia.pub

The Amide Moiety: The presence of at least one free hydrogen atom in the amide moiety of certain glutamine analogues has been identified as crucial for their biological activity. researchgate.net

A study on peptidomimetic antimicrobial prodrugs containing glutamine analogues revealed that the relative bioactivities correlated with the percentage of conformers matching the molecular recognition templates of peptide transporters. researchgate.net This highlights the importance of conformational analysis in understanding the activity of these compounds.

Influence of Substituent Effects on Biological Profiles (e.g., steric, electronic parameters)

The biological activity of this compound analogues can be significantly influenced by the steric and electronic properties of substituents introduced into the molecule. QSAR studies often quantify these effects to build predictive models.

Steric Effects: The size and shape of substituents can impact how a molecule fits into the binding site of a biological target. ajrconline.org

In studies of 5-N-substituted-2-(substituted benzenesulphonyl) glutamines, a steric factor on the aliphatic chain was found to be important for anticancer activity. nih.gov

For some glutamine analogues, the molecular volume (MV) and a steric factor at the R5 position were shown to play a role in ligand-receptor interactions. nih.gov

Research on benzylproline-derived inhibitors of the glutamine transporter ASCT2 indicated that apparent binding affinity increased with the increasing hydrophobicity of the side chain, which is often related to steric bulk. nih.gov

Electronic Effects: The electronic properties of substituents, such as their ability to donate or withdraw electrons, can influence the charge distribution within a molecule and its interactions with the target. ajrconline.org

QSAR studies on 1,5-N,N'-disubstituted-2-(substituted benzenesulphonyl) glutamamides revealed that electron-donating groups on the phenyl ring were mandatory for antitumor activity. nih.gov The negative coefficient of an indicator parameter for a nitro (NO2) group, a strong electron-withdrawing group, further supported this finding. nih.gov

In a study of platinum pyridyl complexes, electron-withdrawing substituents at specific positions were found to enhance the photosensitizing capabilities of the compounds. csic.esrsc.org

The interplay between steric and electronic effects is often complex. For instance, in a series of helix mimetics, while a steric effect seemed to have a linear correlation for halo-substituted derivatives, the trend was not consistent across the entire series, suggesting the influence of other factors like electronic effects. nih.gov

Application of Chemometric and Machine Learning Techniques in QSAR Modeling (e.g., Principal Components Analysis, Multiple Linear Regression, Artificial Neural Network)

Chemometrics and machine learning have become indispensable tools in QSAR modeling, providing the statistical methods necessary to analyze complex datasets and build predictive models. researchgate.netresearchgate.net

Principal Component Analysis (PCA): PCA is a dimensionality reduction technique often used in the initial analysis of QSAR data. It helps to identify the principal sources of variation within a set of molecular descriptors and can be used to visualize the relationships between compounds. symbiosisonlinepublishing.com In a study of 5-N-substituted-2-(substituted benzenesulphonyl) glutamine compounds, PCA was used as a preliminary step before developing regression models. symbiosisonlinepublishing.comresearchgate.net

Multiple Linear Regression (MLR): MLR is a commonly used method to develop a linear QSAR model by correlating a set of molecular descriptors with biological activity. symbiosisonlinepublishing.comsymbiosisonlinepublishing.com It has been applied to study amino acid derivatives and glutamine analogues to predict their activity. symbiosisonlinepublishing.comsymbiosisonlinepublishing.comtandfonline.com

Partial Least Squares (PLS): PLS is another regression method that is particularly useful when the number of descriptors is large and potentially correlated. mdpi.com It has been widely applied in QSAR studies of food-derived peptides and other bioactive compounds. mdpi.com

Artificial Neural Networks (ANN): ANNs are a type of machine learning algorithm inspired by the structure of the human brain. They are capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. symbiosisonlinepublishing.comresearchgate.net In a QSAR study of glutamine analogues with potential anticancer activity, an ANN model was found to be marginally better at predicting antitumor activity compared to MLR and Multiple Nonlinear Regression (MNLR) models. symbiosisonlinepublishing.comresearchgate.net

Support Vector Machines (SVM): SVM is a powerful machine learning technique used for both classification and regression tasks. It has been found to be one of the most frequently used algorithms in QSAR modeling and can sometimes outperform 3D-QSAR models. nih.govresearchgate.net

These techniques are often used in combination to build robust and predictive QSAR models. For instance, MLR might be used to select the most relevant descriptors, which are then used as inputs for a more complex ANN model. symbiosisonlinepublishing.com The table below summarizes some of the chemometric and machine learning techniques applied in QSAR studies of glutamine and amino acid derivatives.

| Technique | Application in QSAR of Glutamine/Amino Acid Derivatives | Reference |

| Principal Component Analysis (PCA) | Preliminary data analysis and visualization of compound relationships. | symbiosisonlinepublishing.com |

| Multiple Linear Regression (MLR) | Development of linear models to predict biological activity. | symbiosisonlinepublishing.com, tandfonline.com, symbiosisonlinepublishing.com |

| Artificial Neural Network (ANN) | Modeling non-linear relationships for improved predictive accuracy. | symbiosisonlinepublishing.com, researchgate.net |

| Genetic Algorithm (GA) | Selection of the most relevant molecular descriptors for the QSAR model. | tandfonline.com |

| Partial Least Squares (PLS) | Building regression models, especially with large and correlated descriptor sets. | mdpi.com |

In Silico Design of Novel this compound Analogues with Modulated Activities

The insights gained from SAR and QSAR studies provide a solid foundation for the in silico design of novel this compound analogues with potentially enhanced or modulated biological activities. tandfonline.com This computational approach allows for the virtual screening and evaluation of new chemical entities before their synthesis, saving time and resources.

The process of in silico design typically involves:

Lead Identification and Optimization: Starting with a lead compound like this compound, SAR and QSAR models are used to identify the key structural features and physicochemical properties that govern its activity. nih.gov

Virtual Library Generation: Based on the established SAR, a virtual library of novel analogues is created by systematically modifying the lead structure. semanticscholar.orgmdpi.com This can involve adding, removing, or replacing substituents at various positions.

Activity Prediction: The developed QSAR models are then used to predict the biological activity of the compounds in the virtual library. mdpi.com

Molecular Docking: To further refine the selection, molecular docking simulations can be performed to predict how the designed analogues will bind to a specific biological target. nih.govnih.gov This provides insights into the binding orientation and affinity of the compounds. researchgate.net

Selection of Candidates for Synthesis: The most promising candidates, based on their predicted activity and binding characteristics, are selected for chemical synthesis and subsequent experimental evaluation. nih.gov

For example, a study on glutamic acid derivatives involved the theoretical formulation of 123 compounds, from which suitable candidates were selected based on in silico predictions of their properties and behavior. semanticscholar.orgmdpi.com Similarly, QSAR models have been used to screen and guide the synthesis of new cinnamaldehyde-amino acid Schiff base compounds with excellent antibacterial activity. mdpi.com

The ultimate goal of in silico design is to accelerate the discovery of new therapeutic agents by providing a rational and targeted approach to drug development. nih.gov By leveraging the power of computational chemistry and machine learning, researchers can explore a vast chemical space and identify novel this compound analogues with tailored biological profiles.

Investigation of in Vitro Biological Activities and Mechanistic Pathways of N Phthalyl D Glutamine and Its Derivatives

Modulation of Cellular Processes by Glutamine Analogues

Glutamine analogues, including derivatives of N-Phthalyl-D-glutamine, are known to influence various cellular processes, largely due to their structural similarity to L-glutamine. This allows them to interact with pathways and enzymes that utilize glutamine. Many types of cancer cells exhibit a high rate of glutamine consumption, making them susceptible to glutamine depletion. This phenomenon, where the tumor acts as a "glutamine trap," can lead to alterations in the host's glutamine metabolism. researchgate.net

The introduction of glutamine analogues can interfere with this metabolic dependency. For instance, the inhibition of glutaminase (B10826351), the enzyme that converts glutamine to glutamate (B1630785), by small molecule inhibitors has been shown to block Rho GTPase-dependent cellular transformation. oncotarget.com This highlights the potential of glutamine analogues to modulate cellular transformation processes. Furthermore, N-phthaloyl amino acid derivatives have been evaluated for their antiproliferative activity against tumor cells, demonstrating their capacity to modulate cell growth. scielo.br

Enzymatic Inhibition Studies

The primary mechanism through which this compound and its derivatives exert their biological effects is through the inhibition of various enzymes.

Inhibition of Glutamine-Utilizing Enzymes

Structural analogues of L-glutamine are recognized for their inhibitory effects on enzymes that use this amino acid as a substrate. researchgate.netpg.edu.pl This includes glutaminase, γ-glutamyl transpeptidase, glucosamine-6-phosphate synthase, and glutaminyl cyclase.

Glutaminase (GLS): This enzyme is crucial for cancer cell metabolism, catalyzing the hydrolysis of glutamine to glutamate. medchemexpress.com Inhibition of glutaminase can disrupt cancer cell proliferation and survival. oncotarget.commedchemexpress.com Studies have shown that glutamine analogues can act as inhibitors of this enzyme. researchgate.netpg.edu.plnih.govsemanticscholar.org

γ-Glutamyl Transpeptidase (GGT): GGT is a cell surface enzyme involved in glutathione (B108866) metabolism and maintaining cysteine homeostasis. nih.gov Overexpression of GGT is linked to various diseases. nih.gov Nγ-alkyl derivatives of L-glutamine have been shown to be competitive inhibitors of GGT with inhibitory constants in the millimolar range. researchgate.net

Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase): This enzyme catalyzes the first step in the pathway leading to the formation of UDP-N-acetylglucosamine, a key component of bacterial and fungal cell walls. researchgate.netpg.edu.pl Therefore, its inhibitors are considered potential antimicrobial agents. researchgate.netpg.edu.plsemanticscholar.orgnih.govnih.gov Nγ-alkyl analogues of L-glutamine have demonstrated inhibitory activity against GlcN-6-P synthase. researchgate.netpg.edu.pl

Glutaminyl Cyclase (QC): QC is responsible for the post-translational modification of N-terminal glutaminyl residues to pyroglutamate (B8496135) (pGlu). nih.govnih.gov This modification is important for the maturation and function of various peptides and proteins. dergipark.org.tr Inhibition of QC can prevent this cyclization, thereby affecting the bioactivity and stability of these molecules. nih.gov Specific inhibitors have been developed that suppress QC activity. nih.gov

Exploration of Other Enzyme Targets

Beyond glutamine-utilizing enzymes, derivatives of glutamine have been investigated for their effects on other enzyme systems.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of extracellular matrix proteins. google.com Their inhibition is a target for various therapeutic applications, including in skin care to prevent protein degradation and in cancer treatment. google.com Derivatives of D-glutamine have been synthesized and evaluated as MMP-2 inhibitors, showing potential for the management of conditions like chronic myeloid leukemia. nih.govresearchgate.net Some of these derivatives have shown effective inhibition of gelatinases (MMP-2 and MMP-9) and have been studied for their antiangiogenic efficacy. nih.govresearchgate.net

Cyclooxygenase (COX) Enzymes: While direct inhibitory studies on COX enzymes by this compound are not extensively detailed in the provided context, the broader class of phthalimide (B116566) derivatives has been noted for anti-inflammatory properties, which can be associated with the modulation of inflammatory mediators like those in the COX pathway. researchgate.net

Receptor Binding and Ligand-Receptor Interaction Analysis

The interaction of this compound and its derivatives with cellular receptors is another area of investigation. For instance, N-phthalamoyl-L-glutamic acid (PhGA) has been identified as a selective agonist of the N-methyl-D-aspartate (NMDA) type of glutamate receptor. nih.gov It elicits desensitizing inward currents in hippocampal neurons in a manner characteristic of NMDA receptor activation. nih.gov This interaction is blocked by known NMDA receptor antagonists. nih.gov

Furthermore, peptides derived from the major histocompatibility class I antigen complex have been shown to inhibit the internalization of receptors like the insulin (B600854) receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R). nih.gov A search for similar sequences within the IR identified a homologous region, suggesting a potential mechanism for interaction and modulation of receptor activity. nih.gov

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound and its derivatives are primarily linked to their interference with metabolic pathways that depend on glutamine.

Many tumors are highly dependent on glutamine for their growth and survival. researchgate.net By acting as competitive inhibitors of glutamine-utilizing enzymes, these analogues can disrupt cancer cell metabolism. researchgate.netpg.edu.pl For example, the inhibition of glutaminase disrupts the conversion of glutamine to glutamate, a key step in providing biosynthetic precursors for the TCA cycle in cancer cells. oncotarget.com

The inhibition of γ-glutamyl transpeptidase by these compounds interferes with glutathione metabolism, which is crucial for maintaining cellular redox balance. nih.gov Similarly, the inhibition of glucosamine-6-phosphate synthase disrupts the synthesis of essential components of microbial cell walls, forming the basis of their potential antimicrobial activity. researchgate.netpg.edu.plsemanticscholar.org

Comparative Studies with Related Glutarimide (B196013) Derivatives

The biological activities of this compound are often compared with related glutarimide derivatives, such as N-Phthalyl Isoglutamine (B555469) and thalidomide (B1683933) precursors, to understand structure-activity relationships.

Thalidomide, a well-known glutarimide derivative, and its precursors are synthesized from starting materials like phthalic anhydride (B1165640) and L-glutamine or N-phthaloyl-DL-glutamic acid. researchgate.netmdpi.com N-Phthalyl isoglutamine is a metabolite of thalidomide. researchgate.net Comparative studies of these compounds and their synthetic derivatives have been conducted to explore their antitumor activities. researchgate.net For example, N-phthaloyl amino acid derivatives have been evaluated for their cytotoxic effects on various tumor cell lines. scielo.brredalyc.org

Table 1: Investigated Biological Activities of this compound and its Derivatives

| Biological Activity | Target | Key Findings | References |

|---|---|---|---|

| Modulation of Cellular Processes | Glutamine Metabolism | Interferes with the high glutamine consumption of cancer cells. | researchgate.net |

| Enzymatic Inhibition | Glutaminase | Inhibits the conversion of glutamine to glutamate, affecting cancer cell metabolism. | oncotarget.comresearchgate.netpg.edu.plmedchemexpress.com |

| γ-Glutamyl Transpeptidase | Competitively inhibits GGT, impacting glutathione metabolism. | researchgate.netnih.gov | |

| Glucosamine-6-Phosphate Synthase | Inhibits the synthesis of microbial cell wall components. | researchgate.netpg.edu.plsemanticscholar.org | |

| Matrix Metalloproteinases | D-glutamine derivatives act as inhibitors of MMP-2 and MMP-9. | nih.govresearchgate.net | |

| Receptor Interaction | NMDA Receptor | N-phthalamoyl-L-glutamic acid acts as a selective agonist. | nih.gov |

| Molecular Mechanism | Metabolic Interference | Disrupts glutamine-dependent metabolic pathways in cancer cells. | researchgate.netoncotarget.com |

| Comparative Studies | Thalidomide Precursors | Structure-activity relationship studies to evaluate antitumor effects. | researchgate.netresearchgate.netnih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-glutamine |

| N-Phthalyl Isoglutamine |

| Thalidomide |

| N-phthalamoyl-L-glutamic acid (PhGA) |

| Nγ-ethyl-L-glutamine (theanine) |

| Nγ-methyl-L-glutamine |

| Nγ,Nγ-diethyl-L-glutamine |

| Nγ,Nγ-dimethyl-L-glutamine |

| N-phthaloyl-DL-glutamic acid |

| 6-diazo-5-oxo-norleucine (DON) |

| N-ethyl-maleimide (NEM) |

| 2-chloroadenosine (2-CA) |

| Haloperidol |

| D-2-amino-5-phosphonovalerate |

| Kynurenate |

| L-aspartate (L-Asp) |

| N-carbethoxy-phthalimide |

| 1,1′-carbonyldiimidazole (CDI) |

N Phthalyl D Glutamine As a Chemical Probe and Research Tool

Design Principles for Chemical Probes Based on Amino Acid Scaffolds

The design of effective chemical probes using amino acid scaffolds, such as glutamine, is guided by several key principles that ensure their efficacy and utility in complex biological systems. These principles focus on creating molecules that can selectively interact with their intended targets and provide a measurable signal or effect.

The fundamental approach involves using the [1-¹³C]α-amino acid as a versatile scaffold structure. nih.gov This allows for the creation of various probes where the chemical state of the α-nitrogen can be altered upon interaction with a target, leading to a detectable change, for instance, in NMR spectroscopy. nih.gov The inherent properties of amino acids, including their side chains which can be acidic, basic, or neutral, control molecular polarity and hydrophobicity, influencing how they are recognized by biological molecules like proteins and enzymes. rsc.org

Key design strategies include:

Non-covalent Interactions : Early designs for synthetic receptors focused on hydrogen bonding interactions. rsc.org Modern approaches for use in aqueous solutions often incorporate a metal center into the receptor to chelate with the amino nitrogen and carboxyl oxygen of the amino acid. rsc.org

Reaction-Mediated Recognition : This strategy utilizes highly selective and often irreversible chemical reactions that are induced by the target amino acid. rsc.org The interaction between the probe and the amino acid promotes a chemical reaction that results in a detectable signal. rsc.org

Incorporation of Unnatural Amino Acids : To enhance specificity and selectivity, especially for distinguishing between closely related enzymes like proteases, unnatural amino acids can be incorporated into probe design. pnas.org This expands the chemical space that can be explored, often leading to substrates and probes with significantly higher catalytic efficiency and selectivity than those based on natural amino acids alone. pnas.org

For a chemical probe to be effective, especially for in-cell applications, it must possess a combination of critical properties. Target selectivity is a primary principle, ensuring the probe interacts specifically with the protein of interest. researchgate.net High affinity, retained biological activity, cell permeability, and adequate solubility are crucial for effective target engagement within a cellular environment. researchgate.net Furthermore, the probe's design must consider experimental feasibility, including structural compatibility and amenability to economic synthesis. researchgate.net

Table 1: Core Principles for Designing Amino Acid-Based Chemical Probes

| Principle | Description | Rationale | Reference |

| Scaffold Versatility | The amino acid structure serves as a modifiable backbone. | Allows for systematic alteration of side chains and functional groups to tune specificity and function. | nih.gov |

| Target Selectivity | The probe should preferentially bind to the intended biological target over others. | Minimizes off-target effects and ensures that the observed biological response is due to the intended interaction. | researchgate.net |

| High Affinity | The probe must bind to its target with sufficient strength. | Ensures effective target engagement, particularly at the low concentrations often required for biological studies. | researchgate.net |

| Bio-orthogonality | The probe's reactive groups should not interfere with native biological processes. | Prevents unintended biological consequences and ensures the probe acts as a passive observer or a highly specific modulator. | researchgate.net |

| Cell Permeability | The probe must be able to cross the cell membrane to reach intracellular targets. | Essential for studying intracellular processes and target engagement in living cells. | researchgate.net |

| Signal Transduction | The probe must incorporate a reporter element (e.g., fluorophore, biotin, photo-cross-linker) that generates a detectable signal upon target binding. | Enables visualization, quantification, and identification of the target and its interactions. | rsc.org |

| Synthetic Accessibility | The probe should be synthesizable in a practical and economical manner. | Facilitates the production of sufficient quantities for research and allows for the creation of derivatives. | researchgate.net |

Applications in Target Engagement and Proteomic Profiling

Chemical probes derived from N-phthalyl-D-glutamine and related phthalimide (B116566) structures are valuable tools for target engagement studies and chemoproteomic profiling. These applications aim to identify the direct binding partners of a molecule and understand its broader interaction network within the cell.

Target engagement assays are critical for confirming that a molecule interacts with its intended protein target in a cellular context. researchgate.net Techniques often monitor changes in protein properties upon ligand binding, such as thermal stability, structure, or mass. researchgate.net Phthalic acid-based chemical probes have been synthesized and immobilized on silica (B1680970) carriers to investigate direct protein binding and protein-protein interactions. mdpi.com In these studies, proteins that bind to the probe are isolated and identified using advanced mass spectrometry techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for the exclusion of non-specific binders and the identification of high-affinity interactors. mdpi.com

The phthalimide and glutarimide (B196013) rings are core components of immunomodulatory imide drugs (IMiDs), which function by binding to the E3 ubiquitin ligase Cereblon (CRBN). harvard.edu This interaction is highly stereospecific, with the S-enantiomer of thalidomide (B1683933) showing a significantly higher affinity for CRBN than the R-enantiomer. harvard.edu This principle is exploited in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that link a target protein ligand to an E3 ligase ligand. frontiersin.org The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein. frontiersin.org Probes based on these scaffolds are essential for studying and optimizing this induced-proximity mechanism.

Table 2: Applications of Phthalimide-Based Probes in Proteomics and Target Engagement

| Application | Probe/Methodology | Findings | Reference |

| Protein-Protein Interaction Analysis | Phthalic acid chemical probes immobilized on SiO2 particles. | Used to pull down and identify protein interaction networks using LC-MS/MS. | mdpi.com |

| Target Deconvolution | Chemoproteomics with chemical probe-facilitated target enrichment. | Identifies the molecular targets of active compounds by isolating and identifying binding partners from complex cell lysates. | researchgate.net |

| PROTAC Mechanism Study | PROTACs incorporating phthalimide-based E3 ligase ligands. | Elucidates the formation of the ternary complex (Target-PROTAC-E3 Ligase) required for induced protein degradation. | frontiersin.org |

| Metabolite Profiling | Untargeted metabolomics using UPLC-TOF-MS. | Identified Alpha-N-phenylacetyl-L-glutamine as a potential biomarker in rats treated with a traditional herb. | rsc.org |

Utility in Pathway Mapping and Biological Mechanism Elucidation

Derivatives of glutamine and related amino acids are powerful tools for mapping metabolic pathways and elucidating complex biological mechanisms. By using isotopically labeled versions of these molecules, researchers can trace their transformation and incorporation into various metabolic networks.

For instance, studies using U-¹³C-¹⁵N-glutamine have been employed to trace its metabolic fate within cells. researchgate.net By analyzing the concentrations of different isotope-labeled carboxylic acids with high-performance liquid chromatography-mass spectrometry (HPLC-MS), researchers can map the flux of glutamine through pathways like the tricarboxylic acid (TCA) cycle. researchgate.net This has revealed that glutamine can drive reverse flux through the TCA cycle via reductive carboxylation, a key pathway for biosynthesis in certain cell types. researchgate.net

In microbiology, N-phthaloyl-L-glutamic acid has been used in phenotype microarray analyses to study the metabolism of the bacterium Helicobacter pylori. nih.gov These studies help to identify the specific nutrient sources that different bacterial strains can utilize, providing insight into their metabolic capabilities and survival mechanisms. nih.gov Similarly, multiomics analyses combining metabolomics and proteomics have identified 2-phthalimidoglutaric acid as a differential metabolite in studies aimed at understanding the anti-freezing mechanisms of Staphylococcus aureus. biorxiv.org

Metabolomic profiling in broader biological contexts, such as tuber dormancy in yams, has identified alanine-aspartate-glutamine metabolic pathways as having a significant impact on the regulatory process. researchgate.net These approaches provide a global view of the metabolic shifts that occur during key physiological transitions, highlighting the central role of amino acid metabolism.

Table 3: Examples of Pathway Elucidation Using Glutamine-Related Probes

Development of Derivatized Probes for Specific Research Applications

To enhance the utility of amino acids like glutamine as research tools, they are often chemically modified or "derivatized" to create probes with specific functionalities. Derivatization can improve detection sensitivity, enable separation in complex mixtures, and confer new properties for targeted applications.

A common strategy is to attach a reporter group, such as a fluorophore or a mass tag, to the amino acid. researchgate.net For analyses using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), novel precolumn derivatization reagents have been developed. acs.org These reagents react with the amino group to form a stable bond under mild conditions, and the attached tag provides a strong signal in the mass spectrometer, enabling detection at subfemtomole levels. acs.org